tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide
Overview
Description
tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide: is an organic compound with a unique spirocyclic structure. This compound is characterized by its stability and specific structural features, making it a valuable building block in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide typically involves the formation of the spirocyclic core through a series of organic reactions. The process may include the use of specific reagents and catalysts to achieve the desired structural configuration. Detailed synthetic routes and reaction conditions are often documented in peer-reviewed chemical literature .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure high yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical spaces.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate .
Comparison: Compared to these similar compounds, tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide stands out due to its specific structural features and stability. These properties make it particularly useful in applications requiring robust and versatile building blocks .
Properties
IUPAC Name |
tert-butyl 6,6-dioxo-7-oxa-6λ6-thia-5-azaspiro[3.4]octane-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5S/c1-9(2,3)16-8(12)11-10(5-4-6-10)7-15-17(11,13)14/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYINKTZPUUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2(CCC2)COS1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122258 | |
Record name | 7-Oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, 6,6-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227204-96-6 | |
Record name | 7-Oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, 6,6-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227204-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, 6,6-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.